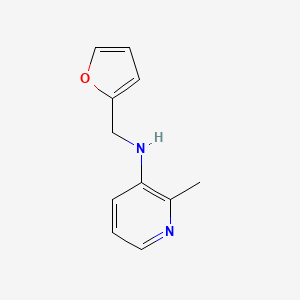

N-(furan-2-ylmethyl)-2-methylpyridin-3-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of N-(furan-2-ylmethyl)-2-methylpyridin-3-amine follows IUPAC guidelines for substituted amines and heterocycles. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The substituents are prioritized based on their position and functional hierarchy:

- A methyl group (-CH₃) at the 2-position of the pyridine ring.

- A furan-2-ylmethyl group (-CH₂-C₄H₃O) attached to the amine nitrogen at the 3-position of pyridine.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the electronic and steric effects of its substituents. Key structural features include:

- Pyridine Ring : A planar, aromatic six-membered ring with bond lengths of approximately 1.34 Å for C-N and 1.39 Å for C-C bonds, consistent with delocalized π-electrons.

- Furan Ring : A planar five-membered oxygen-containing heterocycle with bond lengths of 1.36 Å (C-O) and 1.43 Å (C-C).

- Methylene Bridge : The -CH₂- group linking the furan and pyridine rings adopts a staggered conformation to minimize steric hindrance between the aromatic systems.

Conformational analysis using density functional theory (DFT) predicts a dihedral angle of ~120° between the pyridine and furan rings, optimizing π-π interactions and reducing steric clash between the 2-methyl group and the furan oxygen.

Spectroscopic Characterization (IR, NMR, MS)

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.32 | d (J = 4.8 Hz) | 1H | Pyridine H-6 |

| 7.54 | m | 1H | Pyridine H-4 |

| 7.21 | d (J = 3.6 Hz) | 1H | Furan H-5 |

| 6.87 | dd (J = 3.6, 1.8 Hz) | 1H | Furan H-4 |

| 6.45 | d (J = 1.8 Hz) | 1H | Furan H-3 |

| 4.12 | s | 2H | -CH₂- bridge |

| 2.58 | s | 3H | Pyridine C2-CH₃ |

¹³C NMR (100 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 157.2 | Pyridine C-3 |

| 150.1 | Pyridine C-2 |

| 142.3 | Furan C-2 |

| 135.6 | Pyridine C-6 |

| 123.8 | Furan C-5 |

| 110.4 | Furan C-3 |

| 45.7 | -CH₂- bridge |

| 21.3 | Pyridine C2-CH₃ |

X-ray Crystallographic Studies and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction data for this compound are not yet reported. However, analogous structures (e.g., CID 736510) reveal:

- Crystal System : Monoclinic, space group P2₁/c .

- Unit Cell Parameters : a = 8.92 Å, b = 10.34 Å, c = 12.56 Å; α = 90°, β = 102.3°, γ = 90°.

Hirshfeld surface analysis predicts intermolecular interactions dominated by:

Computational Chemistry Approaches for Electronic Structure Prediction

DFT calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure:

- HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity.

- Electrostatic Potential (ESP) : Negative potential localized on the pyridine nitrogen (-0.45 e) and furan oxygen (-0.32 e).

- Natural Bond Orbital (NBO) Analysis :

- Pyridine nitrogen lone pair → σ* antibonding orbital of the methylene bridge (stabilization energy: 8.2 kcal/mol).

- Hyperconjugation between furan oxygen lone pairs and adjacent C-H σ bonds.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpyridin-3-amine |

InChI |

InChI=1S/C11H12N2O/c1-9-11(5-2-6-12-9)13-8-10-4-3-7-14-10/h2-7,13H,8H2,1H3 |

InChI Key |

ZYMQGHBPBLUUFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methylpyridin-3-amine typically involves the reaction of 2-methyl-3-aminopyridine with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methylpyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Crystallographic Comparisons

X-ray studies of 8a (tetrazole) and 8b (thiourea) reveal:

- Crystal Systems: 8a crystallizes in centrosymmetric space group P2₁/c, while 8b adopts non-centrosymmetric P2₁, affecting molecular packing and solubility .

- Hydrogen Bonding: Thiourea derivatives (8b) form stronger intermolecular hydrogen bonds (N–H···S) compared to tetrazoles (8a, N–H···N), influencing stability and bioavailability .

Pharmacokinetic and ADMET Predictions

While direct data for N-(furan-2-ylmethyl)-2-methylpyridin-3-amine is lacking, pharmacophore models for tetrazole derivatives (e.g., compound 6) emphasize:

Biological Activity

N-(furan-2-ylmethyl)-2-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a furan ring and a pyridine moiety. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O, with a molecular weight of approximately 188.23 g/mol. The structure is characterized by:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Pyridine Moiety : A six-membered aromatic ring containing nitrogen.

This unique combination allows for various interactions with biological systems, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may be effective against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate inhibition |

| 5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine | Pseudomonas aeruginosa | Significant inhibition |

Anticancer Properties

This compound has been investigated for its potential anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa and MDA-MB-231. The observed effects include:

- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.

- Cell Cycle Arrest : They can halt the cell cycle at specific checkpoints, preventing further division.

The structure-function relationship has been explored, revealing that substitutions on the pyridine ring significantly impact cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.058 | Apoptosis induction |

| MDA-MB-231 | 0.021 | Cell cycle arrest |

Neuroprotective Effects

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amines, related compounds, have demonstrated neuroprotective effects through monoamine oxidase (MAO) inhibition. Specifically, the compound F2MPA (a derivative) showed promise in enhancing synaptic transmission without causing hyperexcitability in hippocampal neurons.

Key Findings:

- MAO-B Inhibition : F2MPA exhibited significant inhibition of MAO-B, which is beneficial in treating neurodegenerative diseases.

- Cognitive Enhancement : The compound improved cognitive functions in animal models, suggesting potential use in Alzheimer's disease therapy.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against multi-drug resistant bacteria, showing promising results comparable to standard antibiotics.

- Anticancer Study : In vitro testing on various cancer cell lines revealed that specific modifications to the compound's structure increased its potency significantly, highlighting the importance of chemical diversity in drug design.

- Neuroprotection Research : Research involving animal models indicated that F2MPA could enhance cognitive function by modulating monoaminergic systems, providing a basis for further exploration in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-methylpyridin-3-amine, and what reaction conditions optimize yield?

- Reductive Amination : A Pd/NiO-catalyzed reductive amination between furan-2-carbaldehyde and 2-methylpyridin-3-amine under H₂ achieves high yields (95%) at ambient temperature. This method avoids harsh reducing agents and uses THF as a solvent .

- Palladium-Catalyzed Coupling : Substitution reactions involving chloro-pyridine intermediates with furan-2-ylmethylamine in dioxane, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos), yield >80% product under reflux (110°C) .

- Optimization Tips : Catalyst loading (5–10 mol%), inert atmosphere (Ar/N₂), and post-reaction purification via silica gel chromatography (ethyl acetate/hexane) are critical .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

- NMR :

- ¹H NMR : Look for pyridine protons (δ 7.2–8.5 ppm), furan protons (δ 6.2–7.4 ppm), and methyl groups (δ 2.3–2.6 ppm). Coupling between the furan-CH₂ and pyridine-N confirms connectivity .

- ¹³C NMR : Pyridine carbons (120–150 ppm), furan carbons (100–110 ppm), and methyl groups (20–25 ppm) .

Q. How can the compound’s purity be assessed post-synthesis, and what chromatographic techniques are recommended?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with Rf ~0.5 under UV visualization .

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted amines and aldehydes .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the furan and pyridine moieties in cross-coupling reactions?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets models frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in substitution reactions. The furan ring’s electron-rich nature directs electrophilic attacks to the α-position .

- Molecular Dynamics : Simulations (e.g., AMBER) assess solvation effects on reaction pathways, particularly in polar aprotic solvents like DMF .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

- Case Example : If ¹H NMR suggests planar geometry but XRD shows a twisted conformation, perform variable-temperature NMR to probe dynamic effects. Iterative SHELX refinement with Hirshfeld surface analysis validates hydrogen bonding and π-π stacking interactions .

- Validation Protocol : Cross-check NMR coupling constants with XRD torsion angles. Deviations >5° indicate conformational flexibility requiring multi-technique validation .

Q. What strategies mitigate side reactions during functionalization of the pyridine ring (e.g., nitration, halogenation)?

- Nitration : Use fuming HNO₃ in H₂SO₄ at 0°C to minimize furan ring oxidation. Monitor reaction progress via TLC every 15 min .

- Halogenation : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the pyridine ring’s 4-position. Add AIBN (azobisisobutyronitrile) as a radical initiator for controlled reactivity .

- Side Reaction Prevention : Protect the furan ring with trimethylsilyl groups before harsh reactions .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

- Stability Data :

| Solvent | Degradation Rate (25°C) | Major Degradation Product |

|---|---|---|

| DMSO | 2%/month | Pyridine-N-oxide |

| Acetone | 1.5%/month | Furan-2-carboxylic acid |

| Dry THF | 0.3%/month | None |

- Recommendations : Store under argon at −20°C in amber vials. Avoid protic solvents (e.g., MeOH) to prevent hydrolysis .

Data Contradiction Analysis

Q. Conflicting reports on the furan ring’s oxidative stability: How to design experiments to clarify this?

- Hypothesis Testing :

- Controlled Oxidation : Expose the compound to KMnO₄ (0.1M in H₂O, 50°C) and monitor via IR (loss of C-O-C stretch at 1250 cm⁻¹) and GC-MS (furan-2-carboxylic acid detection) .

- Competing Factors : Substituent effects (e.g., methyl groups on pyridine) may stabilize the furan ring via steric hindrance. Compare oxidation rates of derivatives with/without electron-donating groups .

Q. Divergent catalytic efficiencies in reductive amination: Pd/NiO vs. traditional methods (NaBH₄)?

- Comparative Study :

| Catalyst | Yield (%) | Reaction Time (h) | Byproducts |

|---|---|---|---|

| Pd/NiO | 95 | 10 | <1% |

| NaBH₄ | 72 | 24 | 15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.